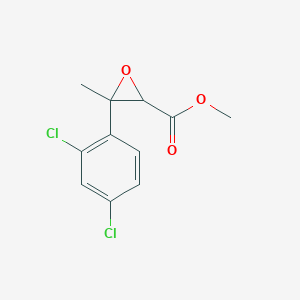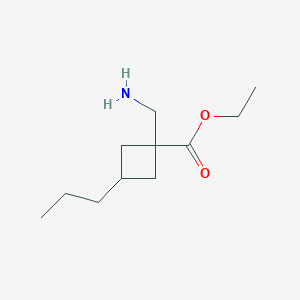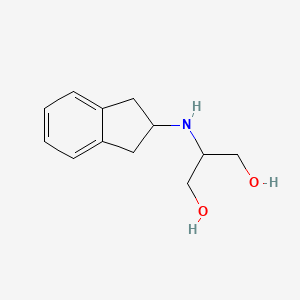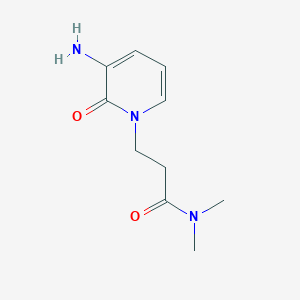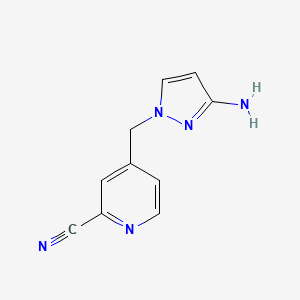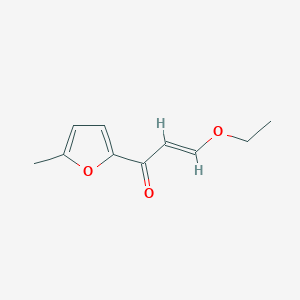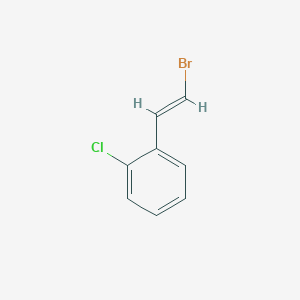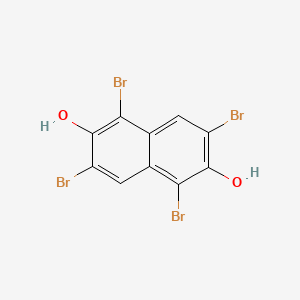![molecular formula C7H11NO3 B13637843 3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
3-[(E)-2-nitroethenyl]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-nitroethenyl]oxane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-nitroethenyl]oxane can be achieved through several methods. One common approach involves the reaction of oxetane derivatives with nitroalkenes under specific conditions. For instance, the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can be utilized to form the oxetane ring . Another method involves the use of trimethyloxosulfonium ylide to open epoxides, followed by ring closure to form the oxetane structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-nitroethenyl]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
3-[(E)-2-nitroethenyl]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-2-nitroethenyl]oxane involves its interaction with molecular targets through its nitro and oxane functional groups. The nitro group can participate in redox reactions, while the oxane ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing one oxygen atom, similar to oxane.
Oxetane: A four-membered ring containing one oxygen atom, structurally related to oxane.
Uniqueness
3-[(E)-2-nitroethenyl]oxane is unique due to the presence of both the nitroethenyl group and the oxane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-[(E)-2-nitroethenyl]oxane |
InChI |
InChI=1S/C7H11NO3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2/b4-3+ |
InChI Key |
RCLORZRUGMDITM-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC(COC1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1CC(COC1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



